molecular formula C16H16N2O B11825301 Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-

Cat. No.: B11825301
M. Wt: 252.31 g/mol
InChI Key: HBHUXNDUZWGLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- is a chemical compound with the molecular formula C15H14N2O It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[2-(5-ethyl-2-pyridinyl)ethoxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- typically involves the reaction of 4-hydroxybenzonitrile with 2-(5-ethyl-2-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives can be formed, depending on the nature of the substituent introduced.

Scientific Research Applications

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, which lacks the 4-[2-(5-ethyl-2-pyridinyl)ethoxy] group.

    4-(5-propyl-2-pyridyl)benzonitrile: A similar compound with a propyl group instead of an ethyl group on the pyridine ring.

Uniqueness

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- is unique due to the presence of the 4-[2-(5-ethyl-2-pyridinyl)ethoxy] group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Biological Activity

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • C : 19
  • H : 20
  • N : 2
  • O : 3
  • S : 1

This structure includes a benzonitrile moiety linked to an ethoxy group and a pyridine ring, which contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antidiabetic Properties :
    • As an intermediate in the synthesis of pioglitazone, it plays a crucial role in developing thiazolidinedione class drugs, which are used to treat type 2 diabetes by activating peroxisome proliferator-activated receptor-gamma (PPARγ) .
  • Antimicrobial and Antifungal Activity :
    • Studies have shown that derivatives of this compound possess antimicrobial properties that may be beneficial in treating infections .
  • Anticancer Potential :
    • Preliminary investigations suggest that the compound may inhibit cell proliferation in various cancer cell lines. For instance, its derivatives have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer types .

The mechanism through which benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- exerts its biological effects primarily involves:

  • PPARγ Activation : This pathway is significant for its antidiabetic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, contributing to its anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidiabeticActs as a PPARγ agonist; used in the synthesis of pioglitazone
AntimicrobialExhibits activity against bacteria and fungi
AnticancerCytotoxic effects observed in MCF-7 and other cancer cell lines

Case Study: Pioglitazone Synthesis

A notable application of benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- is its role in synthesizing pioglitazone. This drug has been extensively studied for its effectiveness in managing blood glucose levels in diabetic patients. Clinical trials have demonstrated significant improvements in glycemic control when administered .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile

InChI

InChI=1S/C16H16N2O/c1-2-13-3-6-15(18-12-13)9-10-19-16-7-4-14(11-17)5-8-16/h3-8,12H,2,9-10H2,1H3

InChI Key

HBHUXNDUZWGLAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.